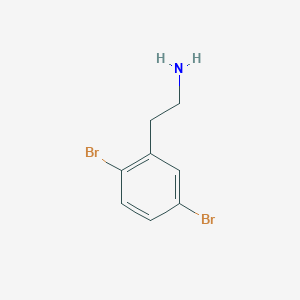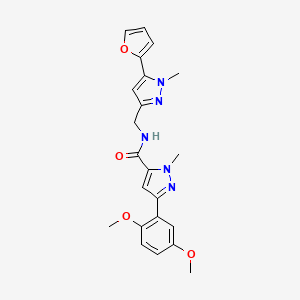
3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide:
Pharmacological Research
This compound has shown potential in pharmacological research due to its unique structural properties. It is being investigated for its antioxidant and anti-inflammatory activities. These properties make it a candidate for developing new drugs aimed at treating inflammatory diseases and conditions caused by oxidative stress .
Cancer Research
The compound’s structure suggests it could be effective in anticancer therapies. Research is exploring its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. Its potential to induce apoptosis (programmed cell death) in cancer cells is particularly promising .
Neuroprotective Agents
Studies are examining the compound’s potential as a neuroprotective agent . Its antioxidant properties could help protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Applications
The compound is also being researched for its antimicrobial properties . It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material due to its well-defined chemical structure. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .
Material Science
The compound’s unique chemical properties make it useful in material science . It can be incorporated into polymers to enhance their properties, such as increasing thermal stability or improving mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Environmental Science
Research is also exploring the compound’s potential in environmental science . It can be used in the development of sensors for detecting pollutants or in the creation of materials that can absorb and neutralize environmental contaminants .
Biochemical Research
In biochemical research, the compound is used to study enzyme interactions and metabolic pathways . Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, providing insights into enzyme functions and metabolic processes .
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-26-18(21-6-5-9-31-21)10-14(24-26)13-23-22(28)19-12-17(25-27(19)2)16-11-15(29-3)7-8-20(16)30-4/h5-12H,13H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDCMOJSKMFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
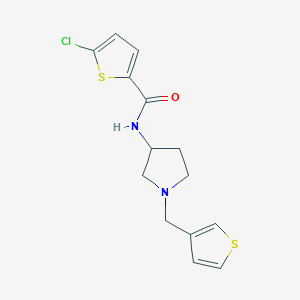
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
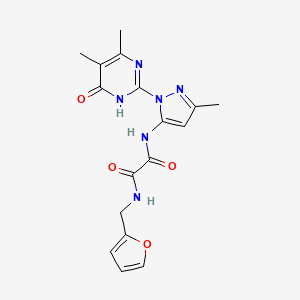
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
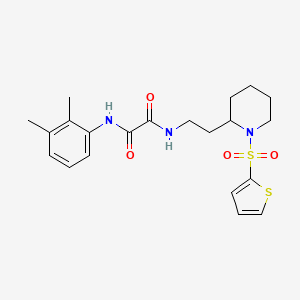
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

